molecular formula C8H6N4OS B8453335 Pyrazolo(3,4-d)thiazolo(3,2-a)pyrimidin-4(1H)-one, 1-methyl- CAS No. 150892-74-3

Pyrazolo(3,4-d)thiazolo(3,2-a)pyrimidin-4(1H)-one, 1-methyl-

Cat. No.: B8453335
CAS No.: 150892-74-3
M. Wt: 206.23 g/mol
InChI Key: BJRGPHUGHNOFHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrazolo(3,4-d)thiazolo(3,2-a)pyrimidin-4(1H)-one, 1-methyl- is a useful research compound. Its molecular formula is C8H6N4OS and its molecular weight is 206.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality Pyrazolo(3,4-d)thiazolo(3,2-a)pyrimidin-4(1H)-one, 1-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pyrazolo(3,4-d)thiazolo(3,2-a)pyrimidin-4(1H)-one, 1-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

150892-74-3

Molecular Formula

C8H6N4OS

Molecular Weight

206.23 g/mol

IUPAC Name

6-methyl-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8,11-tetraen-2-one

InChI

InChI=1S/C8H6N4OS/c1-11-6-5(4-9-11)7(13)12-2-3-14-8(12)10-6/h2-4H,1H3

InChI Key

BJRGPHUGHNOFHY-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=N1)C(=O)N3C=CSC3=N2

Origin of Product

United States

Synthesis routes and methods

Procedure details

In 8 ml of phosphorus oxychloride was dissolved 2.00 g (11.9 mmol) of 5-oxo-5H-thiazolo[3,2-a]pyrimidine [Zh. Org. Khim., 11, 2200 (1975)], and 1.13 ml of dimethylformamide was added dropwise to the solution with stirring under ice-cooling. Then, the reaction mixture was heated under reflux for 30 minutes. After concentration of the reaction mixture to dryness under reduced pressure, the oily residue was dissolved in 60 ml of ethanol under ice-cooling. To the solution were added 10 ml of triethylamine and 2.52 ml (47.6 mmol) of methylhydrazine, followed by heating under reflux for 3 hours. After evaporation of the solvent, the residue was subjected to partition between chloroform and water, and the chloroform layer was concentrated to dryness under reduced pressure. The residue was subjected to silica gel column chromatography and eluted with chloroform to give 1.74 g (71%) of Compound 51. The compound was recrystallized from dimethylformamide/water for purification.
Quantity
10 mL
Type
reactant
Reaction Step One
Name
methylhydrazine
Quantity
2.52 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
1.13 mL
Type
reactant
Reaction Step Two
Quantity
8 mL
Type
solvent
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Three
Yield
71%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.